molecular formula C23H28N2O2S B11336726 3,6,7-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

3,6,7-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B11336726
M. Wt: 396.5 g/mol
InChI Key: SIRRWOONUJGKKE-UHFFFAOYSA-N
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Description

3,6,7-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzofuran core, a piperidine ring, and a thiophene moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,7-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of a suitable phenol derivative with an appropriate aldehyde under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a halogenated intermediate reacts with piperidine.

    Attachment of the Thiophene Moiety: The thiophene ring can be attached through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Final Coupling and Functionalization: The final step involves coupling the synthesized intermediates and functionalizing the molecule to obtain the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3,6,7-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce carbonyl groups or other reducible functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated intermediates with nucleophiles like piperidine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3,6,7-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,6,7-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3,6,7-trimethyl-N-[2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide
  • 3,6,7-trimethyl-N-[2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
  • 3,6,7-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-3-yl)ethyl]-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of 3,6,7-trimethyl-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H28N2O2S

Molecular Weight

396.5 g/mol

IUPAC Name

3,6,7-trimethyl-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H28N2O2S/c1-15-9-10-18-17(3)22(27-21(18)16(15)2)23(26)24-14-19(20-8-7-13-28-20)25-11-5-4-6-12-25/h7-10,13,19H,4-6,11-12,14H2,1-3H3,(H,24,26)

InChI Key

SIRRWOONUJGKKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=C(O2)C(=O)NCC(C3=CC=CS3)N4CCCCC4)C)C

Origin of Product

United States

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